molecular formula C8H5F3N2S B1451587 2-(Trifluoromethyl)benzo[d]thiazol-5-amine CAS No. 58460-24-5

2-(Trifluoromethyl)benzo[d]thiazol-5-amine

Cat. No. B1451587
CAS RN: 58460-24-5
M. Wt: 218.2 g/mol
InChI Key: CTCYOMZRHNZGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzo[d]thiazol-5-amine, commonly known as TFBT, is a heterocyclic aromatic amine which has a wide range of applications in the scientific research field. It is a derivative of benzo[d]thiazol-5-amine, a compound with a five-membered ring structure containing a nitrogen atom as the heteroatom. TFBT is used as a building block in the synthesis of various compounds, and its derivatives have also been used in a variety of research applications.

Scientific Research Applications

Applications in Chemical Synthesis

Synthesis of Benzofused Thiazole Derivatives
Benzofused thiazole analogues, including 2-(Trifluoromethyl)benzo[d]thiazol-5-amine, have shown promise in the development of therapeutic agents with anticancer, anti-inflammatory, antioxidant, and antiviral properties. Research indicates that benzofused thiazole derivatives, when synthesized and evaluated, exhibit distinct anti-inflammatory and antioxidant activities, highlighting their potential as alternative agents in therapeutic applications (Raut et al., 2020).

properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCYOMZRHNZGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzo[d]thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Reactant of Route 2
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Reactant of Route 5
2-(Trifluoromethyl)benzo[d]thiazol-5-amine
Reactant of Route 6
2-(Trifluoromethyl)benzo[d]thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.